2-Chloro-5-iodo-3-methoxypyrazine
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Overview
Description
2-Chloro-5-iodo-3-methoxypyrazine is an organic compound with the molecular formula C5H4ClIN2O It is a derivative of pyrazine, characterized by the presence of chlorine, iodine, and methoxy functional groups attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-3-methoxypyrazine typically involves the halogenation of a pyrazine precursor. One common method includes the iodination of 2-chloro-3-methoxypyrazine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-iodo-3-methoxypyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-5-iodo-3-methoxypyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs or bioactive molecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-3-methoxypyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxypyrazine: Similar structure but lacks the iodine atom.
2-Chloro-3-iodopyrazine: Similar structure but lacks the methoxy group.
5-Chloro-2-iodopyrazine: Similar structure but lacks the methoxy group.
Uniqueness
2-Chloro-5-iodo-3-methoxypyrazine is unique due to the presence of both chlorine and iodine atoms along with a methoxy group on the pyrazine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C5H4ClIN2O |
---|---|
Molecular Weight |
270.45 g/mol |
IUPAC Name |
2-chloro-5-iodo-3-methoxypyrazine |
InChI |
InChI=1S/C5H4ClIN2O/c1-10-5-4(6)8-2-3(7)9-5/h2H,1H3 |
InChI Key |
IWBJCFIVZNOSAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CN=C1Cl)I |
Origin of Product |
United States |
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